molecular formula C12H7Cl3 B1345120 2,3',5'-Trichlorobiphenyl CAS No. 37680-68-5

2,3',5'-Trichlorobiphenyl

Cat. No. B1345120
CAS RN: 37680-68-5
M. Wt: 257.5 g/mol
InChI Key: GXVMAQACUOSFJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PCB derivatives, such as 2,3',5'-Trichlorobiphenyl, often involves nucleophilic substitution reactions. For instance, the synthesis of a related compound, 4,4'-bis(methylsulphonyl)-2,2',5,5'-tetrachlorobiphenyl, was achieved through sequential nucleophilic substitutions starting from hexachlorobiphenyl, followed by methylation and oxidation steps . Although the specific synthesis of 2,3',5'-Trichlorobiphenyl is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of PCB derivatives is characterized by the torsion angle between the biphenyl rings, which influences their coplanarity and, consequently, their biological activity. The crystal structure of a coplanar PCB derivative, 4-methoxy-3,3',5'-trichlorobiphenyl, revealed a torsion angle of 41.31(07) degrees, which is consistent with the calculated torsion angle in aqueous solution . This suggests that the molecular structure of 2,3',5'-Trichlorobiphenyl may also exhibit a similar degree of non-coplanarity.

Chemical Reactions Analysis

PCB derivatives can undergo various chemical reactions, including hydroxylation, which leads to the formation of hydroxylated metabolites. Infrared spectral studies of hydroxylated 2,5,2',5'-tetrachlorobiphenyls showed that they exist in a dynamic equilibrium of free, intramolecular, and intermolecular hydrogen-bonded forms, with the relative abundances of these species depending on the solvent polarity and physical state . These findings highlight the complex chemical behavior of PCBs and their metabolites.

Physical and Chemical Properties Analysis

The physical and chemical properties of PCBs are influenced by their chlorine substitution patterns. X-ray analysis of 2,3,3'-trichlorobiphenyl, a compound closely related to 2,3',5'-Trichlorobiphenyl, showed that the two phenyl rings are at an angle of 52 degrees, indicating that the relative disposition of the chlorine atoms is closer to anti than to syn . This structural information is crucial for understanding the physicochemical properties of PCBs, such as their solubility, melting points, and reactivity.

Scientific Research Applications

1. Electrocatalytic Dechlorination

  • Application Summary: This research focuses on the electrocatalytic dechlorination of 2,4,5-trichlorobiphenyl using an aligned carbon nanotubes electrode deposited with palladium nanoparticles .
  • Methods of Application: A chemical vapor deposition technique and subsequent electrochemical deposition method were used to fabricate a palladium-loaded carbon nanotubes cathode on a titanium foil. The dechlorination of 2,4,5-trichlorobiphenyl in methanol/water solution was carried out using this cathode .
  • Results: The Pd/CNTs/Ti cathode showed better dechlorination efficiency (up to 90% in 6 hours) than Pd/Ti and Pd/graphite cathodes. Complete dechlorination for PCB 29 was observed and biphenyl was identified to be the final dechlorination product .

2. Transformation by Burkholderia Xenovorans LB400

  • Application Summary: The polychlorinated biphenyl (PCB)-degrading bacterium, Burkholderia xenovorans LB400, was found capable of transforming three hydroxylated derivatives of 2,5-dichlorobiphenyl when biphenyl was used as the carbon source .
  • Methods of Application: The bacterium was grown on biphenyl, which induced the biphenyl pathway, allowing for the transformation of the hydroxylated derivatives of 2,5-dichlorobiphenyl .

3. Endocrine Disruption

  • Application Summary: 2,3’,5’-Trichlorobiphenyl is known to act as an endocrine disruptor . Endocrine disruptors are chemicals that can interfere with endocrine (or hormone) systems at certain doses.
  • Results: The results of such disruption can lead to a variety of health effects, including but not limited to developmental malformations, interference with reproduction, increased cancer risk, and disturbances in the immune and nervous system function .

4. Agonistic Activities to the Constitutive Androstane Receptor

  • Application Summary: 2,3’,5’-Trichlorobiphenyl has been detected and measured for its agonistic activities to the constitutive androstane receptor using a recombinant yeast assay .
  • Methods of Application: This involves using a recombinant yeast assay to measure the agonistic activities of 2,3’,5’-Trichlorobiphenyl to the constitutive androstane receptor .
  • Results: The specific results or outcomes of this application are not provided in the source, but typically, such studies aim to understand the biochemical interactions and potential effects of the compound on biological systems .

5. Persistent Organic Pollutant

  • Application Summary: 2,3’,5’-Trichlorobiphenyl is classified as a persistent organic pollutant (POP) . POPs are environmental contaminants that are resistant to environmental degradation through photolytic, biological, or chemical processes .
  • Results: Due to their persistence, POPs can have significant impact on health and the environment, as they persist in the environment, bioaccumulate in animal tissue, and so biomagnify in food chains .

6. Agonistic Activities to the Constitutive Androstane Receptor

  • Application Summary: 2,3’,5’-Trichlorobiphenyl has been detected and measured for its agonistic activities to the constitutive androstane receptor .
  • Methods of Application: This involves using a recombinant yeast assay to measure the agonistic activities of 2,3’,5’-Trichlorobiphenyl to the constitutive androstane receptor .
  • Results: The specific results or outcomes of this application are not provided in the source, but typically, such studies aim to understand the biochemical interactions and potential effects of the compound on biological systems .

Safety And Hazards

2,3’,5’-Trichlorobiphenyl is moderately toxic. It may be fatal if swallowed and enters airways. It is very toxic to aquatic life with long-lasting effects .

Future Directions

While specific future directions for 2,3’,5’-Trichlorobiphenyl are not mentioned, it is known that PCBs are a significant area of research due to their persistence in the environment and potential health effects .

properties

IUPAC Name

1,3-dichloro-5-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVMAQACUOSFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074140
Record name 2,3',5'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',5'-Trichlorobiphenyl

CAS RN

37680-68-5
Record name 2,3',5'-Trichlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037680685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3',5'-Trichlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',5'-TRICHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0FH5F1343R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
240
Citations
NJ Drenzek, TI Eglinton, CO Wirsen… - … science & technology, 2001 - ACS Publications
A bacterial enrichment culture (specific to doubly flanked chlorine removal) reductively dechlorinated 2,3,4,5-tetrachlorobiphenyl (2,3,4,5-CB) to 2,3,5-trichlorobiphenyl (2,3,5-CB) in …
Number of citations: 63 pubs.acs.org
JE Bakke, VJ Feil, A Bergman - Xenobiotica, 1983 - Taylor & Francis
1. Nineteen metabolites of 2,4′,5-trichlorobiphenyl were isolated from rat urine, faeces and bile. These metabolites resulted from one or more of the following transformations: …
Number of citations: 46 www.tandfonline.com
NJ Lombard, U Ghosh, BV Kjellerup… - … science & technology, 2014 - ACS Publications
The time required for a PCB-contaminated site to recover cannot yet be predicted due in part to lack of quantitative information on rates of PCB dechlorination in the porewater phase. …
Number of citations: 27 pubs.acs.org
NJ Drenzek, TI Eglinton, CO Wirsen, NC Sturchio… - Environmental …, 2004 - Elsevier
In order to develop more robust insight into the natural attenuation of polychlorinated biphenyls (PCBs), the chlorine isotopic composition of residual 2,3,4,5-tetrachlorobiphenyl (2,3,4,5-…
Number of citations: 22 www.sciencedirect.com
G Zanaroli, JR Perez-Jimenez, LY Young, L Marchetti… - Biodegradation, 2006 - Springer
The occurrence of reductive dechlorination processes towards pre-existing PCBs and five exogenous coplanar PCBs were investigated in a contaminated sediment of Porto Marghera (…
Number of citations: 50 link.springer.com
JE Bakke, ÅL Bergman, I Brandt, P Darnerud… - Xenobiotica, 1983 - Taylor & Francis
1. 2,4′,5-Trichloro[ 14 C]biphenyl mercapturic acids (triCB-MA) were metabolized in part to methylsulphide, methylsulphoxide and methylsulphone metabolites after ip, iv (hepatic …
Number of citations: 31 www.tandfonline.com
LA Cutter, JEM Watts, KR Sowers… - Environmental …, 2001 - Wiley Online Library
Anaerobic bacteria reductively dechlorinate polychlorinated biphenyls (PCBs) in aquatic sediments, but these microorganisms remain uncultured and, until now, unidentified. Through …
JB Fisher, RL Petty, W Lick - … Pollution Series B, Chemical and Physical, 1983 - Elsevier
The release of four individual polychlorinated biphenyls (2, 3′, 5-trichlorobiphenyl, 2, 2′, 4, 5′-tetrachlorobiphenyl, 2, 2′, 4, 5, 5′- and 2, 2′, 3′, 4, 5-pentachlorobiphenyl) from …
Number of citations: 36 www.sciencedirect.com
SO Farwell, FA Beland, RD Geer - Journal of Electroanalytical Chemistry …, 1975 - Elsevier
The voltammetric reduction behaviors of 19 chlorinated biphenyls with chlorines on one ring have been examined in dimethylsulfoxide. Interrupted-sweep voltammetry was used to …
Number of citations: 53 www.sciencedirect.com
Y Hattori, Y Kuge, M Nakamoto - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
The relative sensitivities of an electron-capture detector for various polychlorinated biphenyls were measured at different temperatures. Generally, the sensitivities of these compounds …
Number of citations: 5 www.journal.csj.jp

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